[5-(4-Chlorophenyl)-4-methyl-1,3-oxazol-2-yl]methanamine
Overview
Description
“[5-(4-Chlorophenyl)-4-methyl-1,3-oxazol-2-yl]methanamine” is a chemical compound with the molecular formula C11H11ClN2O . It has a molecular weight of 222.67 .
Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 222.67 . Other physical and chemical properties are not specified in the search results.
Scientific Research Applications
Anticancer and Antimicrobial Agents
- Research has been conducted on novel heterocyclic compounds that incorporate [5-(4-Chlorophenyl)-4-methyl-1,3-oxazol-2-yl] fragments, which have shown promising results in anticancer and antimicrobial activities. These compounds were synthesized, and their structures were confirmed using various spectroanalytical techniques. The compounds demonstrated significant potency in anticancer activity against a 60 cancer cell line panel at the National Cancer Institute (NCI, USA). Additionally, these compounds exhibited notable in vitro antibacterial and antifungal activities, suggesting their potential in overcoming microbe resistance to pharmaceutical drugs (Katariya, Vennapu, & Shah, 2021).
Nonlinear Optical Properties
- Another study focused on the synthesis of novel compounds related to the [5-(4-Chlorophenyl)-4-methyl-1,3-oxazol-2-yl] structure, aiming to explore their third-order nonlinear optical properties. These compounds were evaluated for their absorption and emission wavelengths in various solvents, revealing intense absorption and emission maxima. The nonlinear refractive index, nonlinear absorption coefficient, and third-order susceptibility were determined, indicating excellent optical limiting behavior, particularly with compounds having strong electron donor substituents (Murthy et al., 2013).
Antimicrobial Activity
- In the domain of antimicrobial research, novel heterocyclic compounds containing the [5-(4-Chlorophenyl)-4,5-dihydro-1,2-oxazol-3-yl] fragment have been synthesized and evaluated for their antibacterial activity. These compounds showed promising results against various pathogenic strains, including Pseudomonas aeruginosa, Bacillus subtilis, Erwinia carotovora, and Escherichia coli, highlighting their potential as antimicrobial agents (Mehta, 2016).
Properties
IUPAC Name |
[5-(4-chlorophenyl)-4-methyl-1,3-oxazol-2-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O/c1-7-11(15-10(6-13)14-7)8-2-4-9(12)5-3-8/h2-5H,6,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKQPXMCCYSGFEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)CN)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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